

M190S: A Comparative Guide to Its Specificity in Mitochondrial Apoptosis

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Compound of Interest				
Compound Name:	M190S			
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For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount. This guide provides a comparative analysis of **M190S**, a novel cytoprotective small molecule, and its specificity for the mitochondrial pathway of apoptosis. Through a detailed examination of experimental data and methodologies, this document objectively compares the performance of **M190S** with other well-known apoptosis modulators.

Initial investigations for a compound labeled "M190S" did not yield specific results in the public domain. However, a closely related and well-characterized compound, M109S, has been identified as a potent inhibitor of mitochondria-dependent apoptosis. This guide will focus on the experimental evidence supporting the specificity of M109S as a representative of this class of molecules. M109S has been shown to directly interact with the pro-apoptotic protein Bax, preventing its conformational change and subsequent translocation to the mitochondria, a critical step in the intrinsic apoptotic cascade.[1][2]

Comparative Performance of Apoptosis Modulators

The following table summarizes quantitative data comparing M109S to other compounds that influence the mitochondrial apoptosis pathway.



Compound	Target(s)	Mechanism of Action	Effective Concentrati on / Binding Affinity	Cell-Based Assay Performanc e	In Vivo Efficacy
M109S	Bax	A direct inhibitor that prevents the conformation al activation and mitochondrial translocation of Bax.[1][2] It also diminishes mitochondrial oxygen consumption and the production of reactive oxygen species (ROS).[1][3]	Binding affinity (Kd) to Bax: 153.75 ± 55.8 nM.[3] Effective concentration for apoptosis inhibition ranges from 50-200 nM.[3]	Demonstrate s significant inhibition of apoptosis induced by various stimuli such as ABT-737, staurosporine , etoposide, and obatoclax in cell lines like MEFs, Neuro2a, and ARPE19.[1] [3]	Orally bioactive, it can cross the blood- brain/retina barrier and has been shown to protect retinal photoreceptor s from light- induced apoptosis in murine models.[1][3] [4]
ABT-737	Bcl-2, Bcl-xL, Bcl-w	Acts as a BH3 mimetic, antagonizing anti-apoptotic Bcl-2 family proteins, which leads to the activation of Bax/Bak.[1]	Induces apoptosis in the micromolar range in susceptible cells.	Commonly used as a tool to induce Bax/Bak- dependent apoptosis; its apoptotic effects are effectively blocked by M109S.[1]	Has shown preclinical efficacy in a variety of cancer models.



Staurosporin e (STS)	Pan-kinase inhibitor	A broad- spectrum inhibitor of protein kinases that triggers the intrinsic apoptotic pathway.[1]	Induces apoptosis in a range from nanomolar to micromolar concentration s, depending on the cell type.	A frequently used agent to induce mitochondrial apoptosis; its effects are mitigated by M109S.[1]	Primarily utilized as a research tool for in vitro and in vivo studies.
Etoposide	Topoisomera se II	Causes DNA damage, which subsequently activates the p53-mediated mitochondrial apoptosis pathway.[1]	Induces apoptosis in the micromolar range.	Triggers apoptosis in numerous cell lines; M109S has been shown to inhibit etoposide- induced apoptosis in Neuro2a cells but not in HeLa cells, indicating a degree of pathway specificity.[1]	A clinically approved chemotherap y drug.
Obatoclax	Pan-Bcl-2 family inhibitor	A BH3 mimetic that inhibits a wide range of anti-apoptotic Bcl-2 proteins.[1]	Induces apoptosis in the nanomolar to micromolar range.	Induces apoptosis in diverse cancer cells; M109S is capable of inhibiting obatoclax- induced	Has been evaluated in clinical trials for several types of cancer.



				caspase activation.[1]	
WEHI-3773	VDAC2	Modulates the activity of Bax and Bak through their interaction with VDAC2, inhibiting Bax-mediated apoptosis while potentially priming Bak for apoptosis. [5]	The half-maximal effective concentration (EC50) for the inhibition of Bax-driven apoptosis is in the nanomolar range.	Can restore sensitivity to other BH3 mimetics in cancer cells that have lost Bax function. [5]	Currently undergoing preclinical evaluation.
MSN-50, MSN-125, DAN004	Bax/Bak	These compounds inhibit the oligomerizatio n of Bax and Bak, a critical step for the permeabilizati on of the outer mitochondrial membrane.[6]	Half-maximal inhibitory concentration (IC50) values for preventing Bax-mediated liposome permeabilizati on are in the low micromolar range (0.7-9 µM).[7]	Inhibit mitochondrial outer membrane permeabilizati on (MOMP) induced by Bax in isolated mitochondria. [6]	Have demonstrated neuroprotecti ve properties in preclinical models.[6]

Experimental Protocols

To validate the specificity of a compound like M109S for mitochondrial apoptosis, a series of key experiments are typically performed. The detailed methodologies for these assays are outlined below.



Caspase-3/7 Activity Assay

This assay is fundamental for quantifying the activity of the executioner caspases 3 and 7, which are activated downstream of the mitochondrial pathway.

- Cell Seeding: Cells (e.g., Mouse Embryonic Fibroblasts MEFs, or Neuro2a neuroblastoma cells) are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and are allowed to attach overnight.
- Compound Treatment: The cells are pre-treated with varying concentrations of M109S for a period of 1 to 2 hours.
- Induction of Apoptosis: An apoptosis-inducing agent is added to the wells. Examples include 1 μM ABT-737, 1 μM staurosporine, 25 μM etoposide, or 100 nM obatoclax. The incubation period will vary depending on the inducer, typically ranging from 2 to 24 hours.
- Cell Lysis and Reagent Addition: The cells are lysed, and a luminogenic caspase-3/7 substrate is added.
- Measurement: After a 1 to 2-hour incubation at room temperature, the luminescence, which is directly proportional to the activity of caspase-3/7, is measured using a plate reader.
- Data Analysis: The results are normalized to untreated control cells, and the data is plotted to determine the dose-dependent inhibitory effect of M109S on caspase activity.

Bax Mitochondrial Translocation Assay

This immunofluorescence-based assay provides visual confirmation of M109S's ability to prevent the translocation of Bax from the cytosol to the mitochondria.

- Cell Culture and Treatment: Cells are cultured on glass coverslips and treated first with M109S and then with an apoptosis inducer as detailed in the previous protocol.
- Mitochondrial Staining: The cells are incubated with a fluorescent probe that specifically labels mitochondria (e.g., MitoTracker™ Red CMXRos) for 30 minutes.
- Fixation and Permeabilization: The cells are fixed using 4% paraformaldehyde, followed by permeabilization with a solution of 0.1% Triton™ X-100.



- Immunostaining: Non-specific binding is blocked with 5% Bovine Serum Albumin (BSA). The
 cells are then incubated with a primary antibody that recognizes the active conformation of
 Bax, followed by a fluorescently-labeled secondary antibody.
- Imaging: The coverslips are mounted on slides, and the cells are visualized using a confocal microscope.
- Analysis: The degree of co-localization between the Bax signal and the mitochondrial marker is assessed to quantify the extent of Bax translocation.

Reactive Oxygen Species (ROS) Measurement

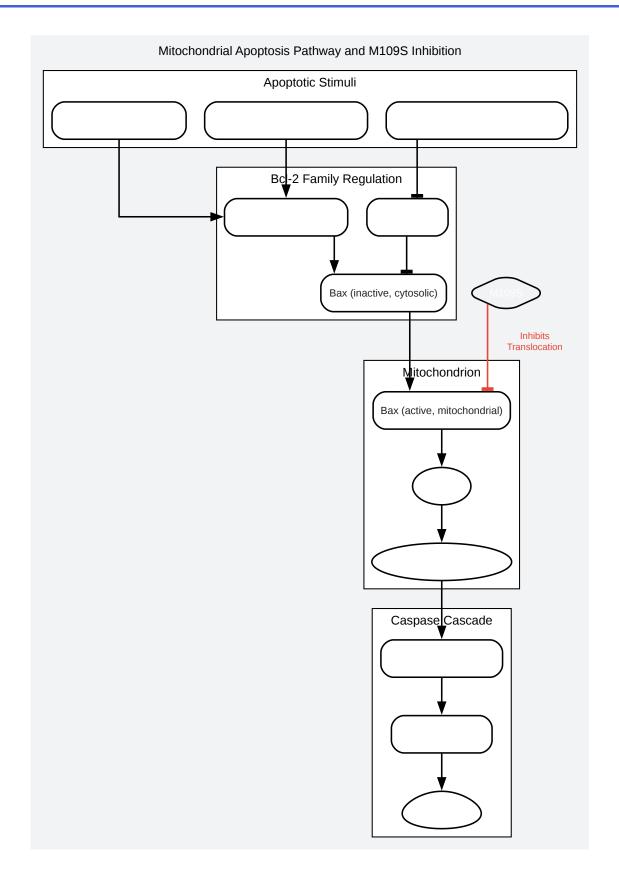
This assay is used to determine if the compound affects the levels of intracellular ROS, which are closely linked to mitochondrial function.

- Cell Preparation: Cells are plated in a 96-well plate as for the caspase assay.
- Compound Incubation: The cells are treated with M109S or a known antioxidant like N-acetyl cysteine for approximately 4 hours.[3]
- ROS Detection: A fluorescent probe that is sensitive to ROS is added to the cells.
- Measurement: The fluorescence intensity is measured with a plate reader at the appropriate excitation and emission wavelengths.
- Analysis: The fluorescence levels in the M109S-treated cells are compared with those of untreated and positive control cells to evaluate the compound's impact on ROS production.

Visualizations

The following diagrams illustrate the mitochondrial apoptosis pathway and a typical experimental workflow for evaluating inhibitors.

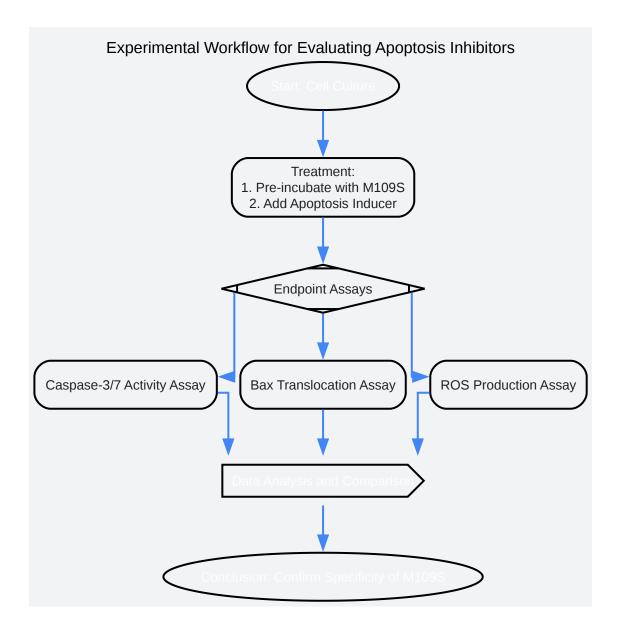




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Caption: M109S specifically targets the mitochondrial apoptosis pathway by inhibiting the activation and translocation of Bax to the mitochondria.



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Caption: A standardized workflow for the assessment of mitochondrial apoptosis inhibitors such as M109S.

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